2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate
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Overview
Description
Molecular Structure Analysis
The linear formula for this compound is C25H21N3O7. The molecular weight is 475.457.Physical And Chemical Properties Analysis
The linear formula for this compound is C25H21N3O7, and its molecular weight is 475.457. Unfortunately, the search results do not provide additional physical and chemical properties.Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar compounds indicates a focus on synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For instance, the interaction of α-isonitroso ketones, derivatives of tetrahydrobenzofurazan and furoxan, with aldehydes and morpholine leads to derivatives of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide, highlighting a method for constructing complex heterocycles that could be applicable to the synthesis or functionalization of compounds like 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate (Samsonov, 2004).
Gel Formation and Solvation Effects
The solvation effects and gel formation in reactions involving imide derivatives suggest a path for material science applications, particularly in the creation of novel materials with specific properties, such as gels for biomedical applications (Singh & Baruah, 2008).
Antioxidant and Biological Activity
Compounds with morpholine groups have been explored for their potential biological activities. A study on the synthesis of benzimidazoles containing a morpholine skeleton at the C-6 position as glucosidase inhibitors with antioxidant activity indicates the medicinal chemistry relevance of structurally related compounds. This points towards potential applications of 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate in developing treatments for diseases where oxidative stress and enzyme regulation play a critical role (Özil, Parlak, & Baltaş, 2018).
Corrosion Inhibition
The synthesis and study of 8-hydroxyquinoline derivatives for corrosion inhibition on mild steel in hydrochloric acid demonstrate the potential of related compounds in industrial applications, particularly in protecting metals from corrosion. This suggests that compounds like 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate could be explored for similar applications (Rbaa et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c29-23-19-3-1-2-18-21(26-10-13-34-14-11-26)9-8-20(22(18)19)24(30)27(23)12-15-35-25(31)16-4-6-17(7-5-16)28(32)33/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYDMOKOQLWLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate |
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